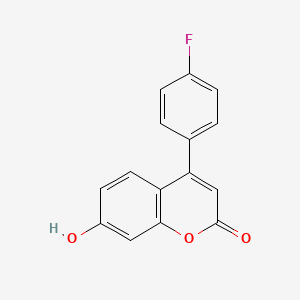

4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO3/c16-10-3-1-9(2-4-10)13-8-15(18)19-14-7-11(17)5-6-12(13)14/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZWARQDKMDZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670273 | |

| Record name | 4-(4-Fluorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850881-86-6 | |

| Record name | 4-(4-Fluorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one typically involves the condensation of 4-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

1.1. Pechmann Reaction

The core coumarin structure is synthesized via the Pechmann reaction. For fluorinated derivatives, this involves condensation of resorcinol with β-keto esters under acidic conditions.

Mechanistic Insight : The fluorine atom participates in through-space interactions with adjacent protons (e.g., H5), influencing electron distribution and reactivity .

1.2. Baker-Venkatraman Transformation (BVT)

The hydroxyl group at the 7-position undergoes base-catalyzed BVT to form 1,3-diketones, enabling further functionalization.

2.1. Esterification

The hydroxyl group is esterified using acid chlorides or anhydrides under basic conditions.

2.2. Etherification

Alkylation or aryloxy group introduction via nucleophilic substitution.

3.1. Isoxazoline Formation

Reaction with hydroxylamine hydrochloride forms isoxazoline rings, leveraging the coumarin’s α,β-unsaturated ketone.

3.2. Suzuki Coupling

Introduction of aryl groups at the 3-position enhances binding affinity in biochemical applications.

4.1. Intramolecular Interactions

-

X-ray Crystallography : Fluorine adopts a conformation closer to H5 than H3, stabilizing the molecule via C–F···H–C interactions .

4.2. DFT Studies

Scientific Research Applications

Fluorescent Probes in Biological Research

One of the primary applications of 4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one is as a fluorescent probe for studying protein interactions. Research has demonstrated that 7-hydroxycoumarin derivatives can serve as effective affinity-based fluorescent indicators for competitive binding studies. Specifically, this compound can be utilized to investigate the binding interactions with macrophage migration inhibitory factor (MIF), which plays a critical role in inflammatory responses and cancer progression .

Case Study: MIF Binding Studies

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various 7-hydroxycoumarin derivatives to explore their structure-activity relationships (SARs) concerning MIF binding. The compound exhibited nanomolar potency and was instrumental in developing sensitive assays to assess MIF binder interactions. The results indicated that the compound's fluorescence properties were enhanced upon binding to MIF, making it a valuable tool for real-time studies of protein interactions .

Antioxidant and Anticancer Activities

Coumarin derivatives, including this compound, are recognized for their antioxidant properties, which can help mitigate oxidative stress in biological systems. This antioxidant activity is crucial in preventing cellular damage that can lead to cancer and other diseases.

Research has shown that coumarins possess various biological activities such as:

- Antibacterial : Effective against certain bacterial strains.

- Anti-inflammatory : Inhibiting pathways that lead to inflammation.

- Antitumor : Demonstrating cytotoxic effects on cancer cells.

These properties make compounds like this compound promising candidates for further development in cancer therapeutics .

Structural Studies and Characterization

The crystal structure of this compound has been elucidated through X-ray crystallography. The analysis revealed the presence of classical intermolecular hydrogen bonding between hydroxyl and carbonyl groups, contributing to its stability and potential reactivity . Understanding the structural characteristics aids in predicting the compound's behavior in biological systems.

Given its promising biological activities and ability to act as a fluorescent probe, this compound holds significant potential for drug development. Its application could extend into various therapeutic areas, including:

- Cancer treatment : Leveraging its anticancer properties.

- Inflammatory diseases : Targeting pathways involving MIF.

- Diagnostic tools : Utilizing its fluorescence for imaging and detection purposes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of specific biomolecules, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Observations:

- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius improve binding affinity and metabolic stability compared to chlorine .

- Substituent Position : The 4-fluorophenyl group at C4 in the target compound optimizes steric and electronic interactions with biological targets compared to C2 or C3 substitutions .

- Ring System : The 2H-chromen-2-one scaffold (target) is more planar than 4H-chromen-4-one derivatives, favoring interactions with hydrophobic enzyme pockets .

Crystallographic and Physicochemical Properties

- Halogen Effects : Crystallographic studies () show that fluorophenyl and chlorophenyl derivatives adopt similar conformations but differ in crystal packing due to halogen size and polarity .

- Solubility : Fluorine’s electron-withdrawing nature enhances solubility in polar solvents compared to methyl or phenyl analogs .

Biological Activity

4-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one, also known as a derivative of the coumarin family, has garnered significant attention due to its diverse biological activities. This compound is characterized by the presence of a fluorophenyl group at the 4-position and a hydroxyl group at the 7-position of the chromen-2-one structure. Research indicates its potential in various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

The molecular formula for this compound is C15H11F O3, with a molecular weight of approximately 256.24 g/mol. The compound's structure allows for interactions that contribute to its biological activity.

Anticancer Activity

Numerous studies have explored the anticancer potential of coumarin derivatives, including this compound. A notable study involved evaluating various derivatives against different human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic effects, with some showing better activity than the parent compound. For instance, derivatives with modifications in their structure demonstrated IC50 values ranging from 0.01 to 10 µM against various cancer cell lines, indicating promising anticancer properties .

Table 1: Cytotoxicity of Coumarin Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1a | AGS | 5.0 |

| 1b | MGC-803 | 3.5 |

| 1c | HCT-116 | 4.0 |

| 1d | A-549 | 6.0 |

| 1e | HepG2 | 8.0 |

| 1f | HeLa | 9.5 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through various in vitro assays. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Studies suggest that derivatives containing hydroxyl groups enhance anti-inflammatory effects by modulating signaling pathways associated with inflammation .

Antimicrobial Activity

The antimicrobial potential of coumarin derivatives has also been a focus of research. Compounds similar to this compound have demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that substitutions on the phenyl ring can significantly influence antimicrobial potency .

Table 2: Antimicrobial Activity of Coumarin Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Bacillus subtilis | 18 |

| Compound D | Klebsiella pneumoniae | 10 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as myosin ATPase, which plays a crucial role in muscle contraction and cellular movement .

- Modulation of Apoptosis : In cancer cells, it can induce apoptosis by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2 .

- Fluorescent Probes : Recent studies have utilized derivatives as fluorescent probes for studying protein interactions, enhancing our understanding of their biological roles .

Case Studies

- Cytotoxicity in Acute Myeloid Leukemia (AML) : A specific derivative was tested on AML cell lines and exhibited significant growth inhibition and apoptosis induction at low concentrations (IC50 = 5 µM), suggesting its potential as an anticancer agent .

- Inhibition of Macrophage Migration Inhibitory Factor (MIF) : Another study highlighted the use of coumarin derivatives as inhibitors of MIF, which is implicated in inflammatory diseases .

Q & A

Q. What synthetic routes are recommended for preparing 4-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one, and how can reaction yields be optimized?

Methodological Answer: A one-pot FeCl₃-catalyzed reaction between substituted phenols (e.g., resorcinol derivatives) and ethyl phenylpropiolate in tetrahydrofuran (THF) is a common approach. Key parameters include:

- Catalyst loading (5–10 mol% FeCl₃) .

- Solvent polarity control to favor cyclization over side reactions.

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Yield optimization requires monitoring reaction time (typically 6–12 hr) and temperature (60–80°C) to prevent decomposition of the hydroxyl group .

Q. What analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and hydroxy-coumarin backbone (δ ~6.2–6.8 ppm for H-3/H-5) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 271.06 (C₁₅H₁₀FO₃) .

- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve spatial arrangements, particularly the orientation of the 4-fluorophenyl substituent .

Q. How does the compound’s solubility influence experimental design in biological assays?

Methodological Answer: The compound exhibits limited aqueous solubility due to its hydrophobic fluorophenyl group. To address this:

- Use DMSO as a primary solvent (≤1% v/v to avoid cytotoxicity).

- For in vitro studies, pre-saturate buffers (e.g., PBS) via sonication (30 min) and filter through 0.22 μm membranes .

- Monitor solubility via UV-Vis spectroscopy (λ_max ~320 nm for coumarin derivatives) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer: Discrepancies in cytotoxicity or enzyme inhibition results often arise from:

- Assay conditions : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .

- Structural analogs : Compare activity with derivatives (e.g., 3-nitro-2H-chromene hybrids) to identify pharmacophore specificity .

- Metabolic stability : Perform hepatic microsome assays (e.g., human CYP450 isoforms) to assess interference from metabolite formation .

Q. What computational strategies are effective for predicting binding modes of this compound with target proteins?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like topoisomerase II or COX-2. Prioritize fluorophenyl π-stacking and hydrogen bonding with the 7-hydroxy group .

- MD simulations : Run 100 ns trajectories in GROMACS to evaluate stability of predicted complexes (RMSD <2.0 Å) .

- Free-energy calculations : Apply MM/PBSA to quantify binding affinities, accounting for solvation effects .

Q. How can crystallographic disorder in the fluorophenyl group be addressed during structural refinement?

Methodological Answer: Disorder is common in coumarin derivatives due to rotational flexibility. Mitigation strategies include:

- Multi-conformer modeling : Use SHELXL’s PART instruction to refine alternative positions for the fluorophenyl ring .

- Restraints : Apply SIMU/DELU restraints to anisotropic displacement parameters (ADPs) to prevent overfitting .

- High-resolution data : Collect datasets at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.